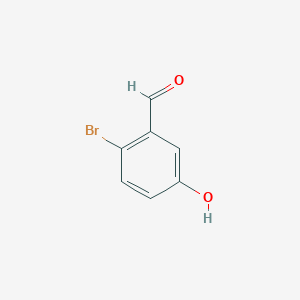

2-Bromo-5-hydroxybenzaldehyde

Vue d'ensemble

Description

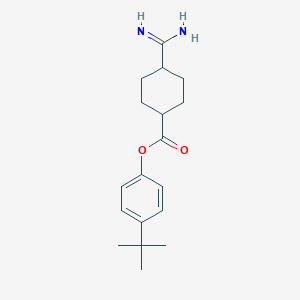

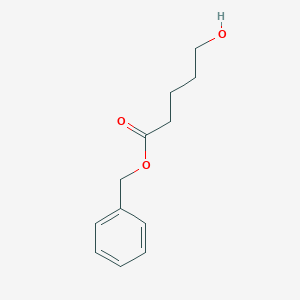

2-Bromo-5-hydroxybenzaldehyde is a brominated derivative of hydroxybenzaldehyde, where a bromine atom is substituted at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-5-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to afford the desired bromobenzaldehydes with good overall yields . Additionally, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde followed by bromination has been reported to produce 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde under optimized conditions, which may be related to the synthesis of 2-bromo-5-hydroxybenzaldehyde .

Molecular Structure Analysis

A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where molecules are linked by a pair of hydrogen bonds related by an inversion center. The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . This structural information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

2-Bromo-5-hydroxybenzaldehyde can participate in various chemical reactions due to the presence of reactive functional groups. For instance, bromination of 3-hydroxybenzaldehyde can afford both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with the former being a subject of controversy in the past regarding its structure . Furthermore, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The vibrational spectral analysis of 2-hydroxy-5-bromobenzaldehyde has been carried out using Raman and infrared spectroscopy, with the experimental spectra recorded in the solid phase. Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, molecular orbital studies, and natural bond orbital (NBO) analysis. The stability of the molecule, charge delocalization, and molecular electrostatic potential maps have been analyzed, indicating that charge transfer occurs within the molecule . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds has been studied, revealing that bromine substitution can influence the linear and nonlinear optical properties of the molecules .

Applications De Recherche Scientifique

1. Use in Copper Ion Preconcentration

2-Bromo-5-hydroxybenzaldehyde derivatives are utilized in the preconcentration of copper(II) ions from water samples. For instance, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, synthesized from 5-bromo-2-hydroxybenzaldehyde, is used to modify octadecyl silica disks. These disks effectively concentrate copper(II) ions, which are then determined through flame atomic absorption spectrometry (Fathi & Yaftian, 2009).

2. In Gas Chromatography

3-Bromo-4-hydroxybenzaldehyde, a variant of 2-bromo-5-hydroxybenzaldehyde, is separated and determined through gas chromatography. This method is appreciated for its simplicity, speed, accuracy, and precision, making it suitable for analytical applications (Shi Jie, 2000).

3. In Synthesis of Schiff Bases

Schiff bases derived from 2-bromo-5-hydroxybenzaldehyde are synthesized for various applications. For instance, they are used to modify surfaces like aluminum oxide, forming derivatives like 5-bromo-2-hydroxybenzaldimine, as studied using inelastic electron tunnelling spectroscopy (Velzen, 1984).

4. In Crystallography

The compound's crystallographic properties are studied to understand its molecular structure. A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, revealing insights into its molecular arrangement and hydrogen bonding patterns (Silva et al., 2004).

5. In Synthesis of Benzofuran Derivatives

2-Bromo-5-hydroxybenzaldehyde is employed in the synthesis of benzofuran derivatives. These derivatives are obtained through reactions with isocyanides and ammonium formate, highlighting the compound's utility in organic synthesis (Bossio et al., 1991).

Safety And Hazards

2-Bromo-5-hydroxybenzaldehyde is harmful if swallowed . It is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

Propriétés

IUPAC Name |

2-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQAWQJSSKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049265 | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxybenzaldehyde | |

CAS RN |

2973-80-0, 1761-61-1 | |

| Record name | 2-Bromo-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)